molecular formula C13H17FN2S B5765041 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea

1-Cyclopentyl-3-(4-fluorobenzyl)thiourea

Cat. No.: B5765041
M. Wt: 252.35 g/mol
InChI Key: DVEKGFXPMYGORX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-fluorobenzyl)thiourea is a synthetic thiourea derivative designed for research and development purposes. Thiourea derivatives are a significant focal point in organic synthesis and medicinal chemistry due to their diverse biological potential . These compounds are frequently investigated for their antibacterial, antioxidant, and anticancer properties, acting as valuable intermediates or ligands in various applications . The molecular structure of this compound, which incorporates a cyclopentyl group and a fluorinated benzyl moiety, is engineered to contribute to its binding affinity and stability in research settings. Researchers exploring the structure-activity relationships of urea and thiourea-based compounds, particularly in the context of epoxide hydrolase inhibition, may find this chemical of significant interest . Safety and Handling: This chemical is offered for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling, storage, and disposal information. Procurement: We ensure high purity and quality control for all our products. For specific pricing, packaging, and technical data, please contact our sales team.

Properties

IUPAC Name

1-cyclopentyl-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2S/c14-11-7-5-10(6-8-11)9-15-13(17)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEKGFXPMYGORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea typically involves the reaction of cyclopentylamine with 4-fluorobenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-fluorobenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Cyclopentyl-3-(4-fluorobenzyl)thiourea has several notable applications:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It may inhibit bacterial enzymes, which is crucial for developing new antibiotics. For instance, it has shown activity against various strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Properties: The compound is also being investigated for its anticancer effects. Studies suggest it may interfere with cell signaling pathways critical for tumor growth and proliferation, making it a candidate for further development in cancer therapies .

Biological Research

  • Mechanism of Action Studies: The interaction studies focus on the binding affinity of this compound to specific enzymes or receptors. Understanding these interactions is vital for elucidating its therapeutic mechanisms.
  • Structure-Activity Relationship (SAR): Investigations into the SAR of thiourea derivatives have revealed that modifications in the structure can significantly alter biological activity, providing insights into optimizing drug candidates .

Material Science

  • The compound serves as a building block in synthesizing more complex organic molecules, which can be applied in developing new materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth with an IC50 value comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines by inducing apoptosis. Mechanistic studies suggested that this effect was mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Key Structural Analogs:

1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea (): Substituents: Dibenzyl groups and 4-fluorobenzoyl. Activity: Not explicitly reported, but fluorinated benzoyl groups may influence binding in enzyme inhibition.

Compound 13l ():

  • Substituents: 4-Fluorobenzyl and chelating moieties.
  • Activity: Lower HIV integrase inhibition compared to raltegravir due to reduced penetration into the hydrophobic pocket .

1-(4-Hexylbenzoyl)-3-methylthiourea ():

  • Substituents: Hexylbenzoyl and methyl groups.
  • Activity: Demonstrated cytotoxicity, suggesting alkyl chains enhance membrane permeability .

Thiourea vs. Urea Backbone

  • Activity Differences :
    • Phenyl-substituted urea (13b) showed 76.3% activity, while its thiourea analog (14e) exhibited 49.7% . The sulfur atom in thiourea reduces hydrogen-bonding capacity but enhances metal coordination and hydrophobicity .
  • Electronic Properties :
    • Thiourea’s sulfur atom has a larger atomic radius and polarizability than oxygen in urea, affecting charge distribution and binding interactions .

Catalytic and Physicochemical Properties

  • Catalytic Efficiency :
    • Sulfonaryl thiourea (10) showed 28% conversion in catalysis, comparable to reference compound 11 (27%), indicating substituent-dependent activity .
  • Bond Lengths and Conformation :
    • In 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea, the dihedral angle between the phenyl ring and thiourea fragment was 70.95°, similar to chlorinated analogs (72.9°), suggesting consistent conformational stability .

Enzyme Inhibition

  • HIV Integrase Inhibition :
    • The 4-fluorobenzyl group in compound 13l binds to the hydrophobic pocket of HIV integrase but less effectively than raltegravir, highlighting the importance of substituent depth and orientation .
  • EGFR Inhibition :
    • Thiourea derivatives act as EGFR inhibitors by blocking tyrosine kinase activity. The 4-fluorobenzyl group may enhance target selectivity through hydrophobic interactions .

Anti-Parasitic Activity

  • Amino acid-modified thioureas (e.g., M1, M2) showed enhanced anti-amoebic activity due to hydrophilic moieties improving receptor selectivity .

Physicochemical Properties and Solubility

Table 2: Comparative Physicochemical Data

Property 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea Thiourea (General)
C=S Bond Length 1.678 Å ~1.67–1.68 Å
Hydrophobicity High (cyclopentyl, fluorobenzyl) Moderate (benzyl, fluorobenzoyl) Variable
Metal Chelation Likely (thiourea backbone) Confirmed (crystal structure) Strong

Q & A

Q. What are the key synthetic routes for 1-Cyclopentyl-3-(4-fluorobenzyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of intermediates. For example:

  • Step 1 : React 4-fluorobenzylamine with cyclopentyl isothiocyanate in anhydrous dichloromethane under nitrogen.
  • Step 2 : Use triethylamine as a base to facilitate thiourea bond formation.
  • Optimization : Key parameters include temperature (reflux vs. room temperature), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Refinement using SHELXL (e.g., hydrogen bonding and torsion angles) .
  • Spectroscopy : 1^1H/13^{13}C NMR (chemical shifts for NH and aromatic protons), FTIR (C=S stretch at ~1250 cm1^{-1}), and mass spectrometry for molecular ion confirmation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial : Agar diffusion assays against S. aureus or E. coli with zone-of-inhibition measurements .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC50_{50} values .
  • Enzyme inhibition : Kinetic assays targeting kinases or proteases, using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like neuraminidase or tubulin .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .
  • DFT calculations : Gaussian 09 to map electrostatic potentials and identify reactive sites (e.g., sulfur atom in thiourea) .

Q. How can contradictions in reaction yield data across studies be resolved?

  • Root-cause analysis : Compare purity of starting materials (HPLC-grade solvents vs. technical grade) and catalytic additives (e.g., DMAP vs. pyridine) .
  • Design of Experiments (DoE) : Use response surface methodology to statistically isolate critical variables (e.g., temperature vs. solvent polarity) .

Q. What advanced crystallographic techniques refine structural data for this compound?

  • Twinning refinement : SHELXL’s TWIN command to resolve overlapping reflections in non-merohedral twins .
  • Hydrogen bond analysis : Hirshfeld surface mapping (CrystalExplorer) to quantify intermolecular interactions .
  • High-pressure XRD : Study conformational flexibility under varying pressures .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl groups, or electron-withdrawing substituents on the benzyl/cyclopentyl moieties .
  • Activity clustering : Use principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What safety protocols are critical for handling thiourea derivatives in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride) .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate thiourea waste for incineration .

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